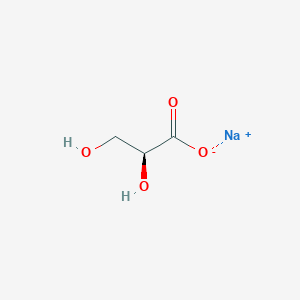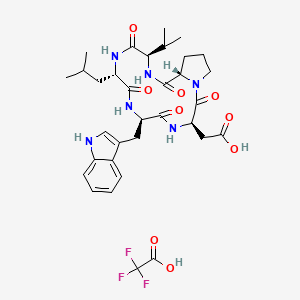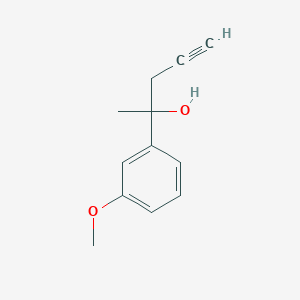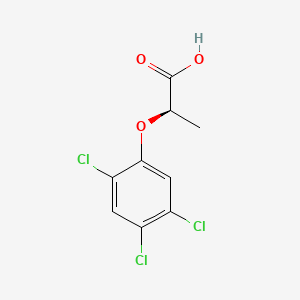
L-Glyceric acid sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Glyceric acid sodium: is the sodium salt of L-Glyceric acid, a three-carbon sugar acid. It is a chiral compound with the chemical formula C3H6O4 · xNa+ and a molecular weight of 106.08 g/mol (free acid basis) . This compound is commonly used in biochemical research and has various applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: L-Glyceric acid sodium can be synthesized through the oxidation of glycerol. A typical oxidant used in this process is nitric acid, but catalytic oxidations have also been developed . The reaction can be represented as:
HOCH2CH(OH)CH2OH+O2→HOCH2CH(OH)CO2H+H2O
Industrial Production Methods: Industrial production of this compound often involves microbial processes. For example, glycerol can be converted to glyceric acid using acetic acid bacteria through oxidative fermentation . This method is advantageous due to its sustainability and use of bioresources.
Analyse Des Réactions Chimiques
Types of Reactions: L-Glyceric acid sodium undergoes various chemical reactions, including:
Oxidation: Glyceric acid can be further oxidized to tartronic acid.
Reduction: It can be reduced to glycerol under specific conditions.
Substitution: The hydroxyl groups in glyceric acid can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Nitric acid or catalytic oxidants.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Various reagents depending on the desired substitution.
Major Products Formed:
Oxidation: Tartronic acid.
Reduction: Glycerol.
Substitution: Various substituted glyceric acid derivatives.
Applications De Recherche Scientifique
L-Glyceric acid sodium has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Plays a role in metabolic studies and is used to diagnose certain metabolic disorders.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for specific diseases.
Mécanisme D'action
The mechanism by which L-Glyceric acid sodium exerts its effects involves its interaction with various molecular targets and pathways. For instance, in metabolic studies, it is known to be an intermediate in glycolysis and other metabolic pathways . Its effects are mediated through its conversion to other metabolites and its role in biochemical reactions.
Comparaison Avec Des Composés Similaires
D-Glyceric acid sodium: The D-enantiomer of glyceric acid.
DL-Glyceric acid sodium: A racemic mixture of both enantiomers.
Tartronic acid: An oxidation product of glyceric acid.
Comparison: this compound is unique due to its specific chiral configuration, which can influence its biochemical properties and interactions. Compared to its D-enantiomer, this compound may have different biological activities and applications .
Propriétés
Formule moléculaire |
C3H5NaO4 |
|---|---|
Poids moléculaire |
128.06 g/mol |
Nom IUPAC |
sodium;(2S)-2,3-dihydroxypropanoate |
InChI |
InChI=1S/C3H6O4.Na/c4-1-2(5)3(6)7;/h2,4-5H,1H2,(H,6,7);/q;+1/p-1/t2-;/m0./s1 |
Clé InChI |
IUEMQUIQAPPJDL-DKWTVANSSA-M |
SMILES isomérique |
C([C@@H](C(=O)[O-])O)O.[Na+] |
SMILES canonique |
C(C(C(=O)[O-])O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-Dimethoxy-[2,2'-bipyridine] 1,1'-dioxide](/img/structure/B11928459.png)

![N-[(2-amino-6-fluorophenyl)methyl]-N-[2-(1,1-dioxothian-4-yl)ethyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B11928468.png)

![2-[[4-(6-bromo-1H-indazol-4-yl)triazol-1-yl]methyl]-6-[(4,4-dimethylpiperidin-1-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B11928481.png)

![undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11928498.png)





![hydron;manganese(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B11928528.png)

